![molecular formula C16H21N3O4S2 B2874857 (2-Ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone CAS No. 862826-66-2](/img/structure/B2874857.png)
(2-Ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
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Description
(2-Ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications and Biochemical Interactions
Drug Metabolism and Poisoning Treatment : Compounds similar to the one described, particularly those involving sulfur (S), nitrogen (N) in imidazole rings, and morpholine structures, often have significant biochemical and pharmacological properties. For instance, studies on fomepizole, a drug used to treat methanol and ethylene glycol poisoning, highlight the importance of understanding how similar structures interact with biological systems. Fomepizole acts by inhibiting alcohol dehydrogenase, preventing the metabolism of toxic alcohols into harmful metabolites (Hovda et al., 2005), (Brent et al., 2001).
Pharmacokinetics and Toxicology : Understanding the pharmacokinetics and toxicology of complex organic molecules is crucial for developing therapeutic agents. Research into the kinetics of drug metabolism, as well as the interactions between different compounds within the human body, can offer insights into how a compound like "(2-Ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone" might behave in therapeutic contexts. This includes studies on the metabolism of drugs, their half-lives, and their interactions with other substances in the body (Wallemacq et al., 2004).
Molecular Design and Drug Development : Research into molecules with specific functional groups (e.g., ethylsulfanyl, dihydroimidazol, morpholinylsulfonyl) can inform the design of new drugs with targeted therapeutic actions. The structural and functional characteristics of these groups can influence the binding affinity, selectivity, and overall efficacy of potential drug candidates. Understanding these properties is key to the development of new medications for various diseases and conditions.
properties
IUPAC Name |
(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-2-24-16-17-7-8-19(16)15(20)13-3-5-14(6-4-13)25(21,22)18-9-11-23-12-10-18/h3-6H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXJLWJKJONFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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